molecular formula C11H15NO3S2 B2801398 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide CAS No. 2309782-07-6

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2801398
CAS No.: 2309782-07-6
M. Wt: 273.37
InChI Key: KOWHVZAXRUPPSR-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide is an organic compound that features a cyclohexene ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.

    Attachment of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with a suitable halide precursor.

    Formation of the sulfonamide group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of cyclohex-2-en-1-one derivatives.

    Reduction: Formation of cyclohex-2-en-1-ylmethylamine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues, enhancing binding affinity. The hydroxyl group can also form hydrogen bonds, contributing to the overall stability of the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-hydroxycyclohex-2-en-1-yl)methyl)-2-methoxybenzene-1-sulfonamide
  • N-((1-hydroxycyclohex-2-en-1-yl)methyl)-2-phenylethane-1-sulfonamide
  • N-((1-hydroxycyclohex-2-en-1-yl)methyl)thiophene-2-carboxamide

Uniqueness

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide is unique due to the presence of both a thiophene ring and a sulfonamide group, which can confer distinct electronic and steric properties

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S2/c13-11(6-2-1-3-7-11)9-12-17(14,15)10-5-4-8-16-10/h2,4-6,8,12-13H,1,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWHVZAXRUPPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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